1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
CAS No.: 898459-85-3
Cat. No.: VC6997849
Molecular Formula: C21H26N6O3
Molecular Weight: 410.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898459-85-3 |
|---|---|
| Molecular Formula | C21H26N6O3 |
| Molecular Weight | 410.478 |
| IUPAC Name | [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C21H26N6O3/c28-21(17-7-3-4-8-18(17)27(29)30)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-5-1-2-6-12-24/h3-4,7-10H,1-2,5-6,11-16H2 |
| Standard InChI Key | CESBGQKBCNEDBW-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
Synthesis Pathway
The synthesis of this compound would likely involve multi-step organic reactions. A plausible route includes:
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Formation of Pyridazine Core:
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Starting with commercially available precursors such as hydrazine derivatives and diketones to form the pyridazine ring.
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Introduction of Piperazine Substituent:
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Reacting the pyridazine intermediate with a piperazine derivative functionalized with a nitrobenzoyl group via nucleophilic substitution or amidation reactions.
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Attachment of Azepane Ring:
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Coupling the azepane moiety to the pyridazine core using alkylation or reductive amination methods.
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Purification techniques such as column chromatography or recrystallization are employed to isolate the final product.
Potential Applications
Given its structural complexity, this compound could have applications in several fields:
Pharmaceutical Research
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Targeted Drug Development: The combination of heterocyclic rings and nitro groups suggests potential as a ligand for enzyme inhibition or receptor modulation.
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Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial properties, which could be explored in this molecule.
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Neurological Disorders: Piperazine derivatives often exhibit activity on neurotransmitter systems, making this compound a candidate for neurological research.
Material Science
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The presence of aromatic and heterocyclic systems may allow for applications in organic electronics or as intermediates in polymer synthesis.
Biological Relevance
The biological activity of this compound has not been explicitly studied, but insights can be drawn from related compounds:
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Pyridazine Derivatives: Known for their roles as kinase inhibitors and anti-inflammatory agents .
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Piperazine Derivatives: Widely used in drug design for their bioavailability and receptor-binding capabilities .
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Nitroaromatics: Often exhibit bactericidal or fungicidal properties due to their electron-withdrawing nitro groups .
Research Findings on Related Compounds
Challenges
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Synthetic Complexity: Multi-step synthesis may result in low yields or require optimization.
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Toxicity Concerns: Nitroaromatic compounds can exhibit cytotoxicity, necessitating careful evaluation.
Future Directions
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Conducting detailed in vitro and in vivo studies to assess pharmacokinetics and pharmacodynamics.
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Exploring modifications to improve solubility and reduce toxicity while retaining biological activity.
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Investigating its role as a scaffold for combinatorial chemistry in drug discovery.
This article provides an authoritative perspective on 1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane, showcasing its potential significance in medicinal chemistry and related fields. Further experimental validation is recommended to unlock its full potential.
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